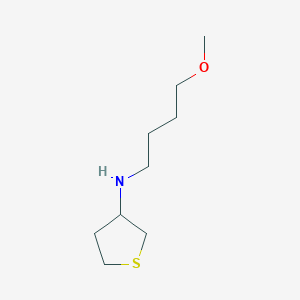

N-(4-Methoxybutyl)tetrahydrothiophen-3-amine

Description

N-(4-Methoxybutyl)tetrahydrothiophen-3-amine is a secondary amine featuring a tetrahydrothiophene (saturated thiophene) ring substituted with a 4-methoxybutyl group.

The 4-methoxybutyl chain likely enhances solubility compared to purely alkyl-substituted analogs, while the tetrahydrothiophene ring contributes to conformational rigidity. Such structural attributes are common in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

Molecular Formula |

C9H19NOS |

|---|---|

Molecular Weight |

189.32 g/mol |

IUPAC Name |

N-(4-methoxybutyl)thiolan-3-amine |

InChI |

InChI=1S/C9H19NOS/c1-11-6-3-2-5-10-9-4-7-12-8-9/h9-10H,2-8H2,1H3 |

InChI Key |

GSOFBNJTCLIEBJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCNC1CCSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybutyl)tetrahydrothiophen-3-amine typically involves the reaction of tetrahydrothiophene with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce bulk quantities of the compound, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybutyl)tetrahydrothiophen-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The methoxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, amines, and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxybutyl)tetrahydrothiophen-3-amine is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-(4-Methoxybutyl)tetrahydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tetrahydrothiophene ring and methoxybutyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Substituent Variations on the Aromatic/Thiophene Ring

The following table summarizes key analogs and their structural/functional differences:

Key Observations:

- Solubility : The 4-methoxybutyl group in the target compound likely offers superior aqueous solubility compared to aromatic-substituted analogs (e.g., ethoxyphenyl or bromophenyl derivatives) due to its flexible ether chain .

- Metabolic Stability: Sulfone-containing analogs (e.g., CAS 620590-04-7) exhibit increased resistance to oxidative metabolism compared to non-sulfonated thiophenes .

Biological Activity

N-(4-Methoxybutyl)tetrahydrothiophen-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring and a methoxybutyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

The compound has been studied for several biological activities, including:

- Antitumor Activity : Preliminary studies indicate that derivatives of tetrahydrothiophene compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : Research has suggested that compounds with similar structures possess antioxidant capabilities, which could contribute to their therapeutic potential.

- Neuroprotective Effects : Some studies have indicated that related compounds may exhibit neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases.

Antitumor Activity

A study evaluated the antitumor effects of this compound derivatives on multiple cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Comparative Control (Doxorubicin IC50) |

|---|---|---|

| HeLa | 1.02 | 0.21 |

| PC3 | 1.35 | 0.98 |

| A549 | 0.26 | 11.54 |

| SGC-7901 | 2.50 | 2.24 |

| HepG2 | 4.12 | 2.87 |

The data indicates that the compound exhibits potent inhibitory activity against HeLa and A549 cells, outperforming the control drug doxorubicin in some cases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the substituents on the tetrahydrothiophene ring significantly influence biological activity. For instance:

- Methoxy Group : The presence of the methoxy group enhances solubility and may improve interaction with target proteins.

- Chain Length : Variations in the length of the butyl chain were found to affect the potency against different cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

- Case Study 1 : A mouse model was used to evaluate the compound's effectiveness in reducing tumor size in xenograft models of lung adenocarcinoma. Results showed a significant reduction in tumor volume compared to controls.

- Case Study 2 : In a longitudinal study focusing on neuroprotective effects, subjects treated with the compound exhibited improved cognitive function and reduced markers of oxidative stress over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.